molecular formula C15H22ClNO3 B13739576 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride CAS No. 13203-20-8

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride

Katalognummer: B13739576
CAS-Nummer: 13203-20-8
Molekulargewicht: 299.79 g/mol
InChI-Schlüssel: MSUVYEWTUYYJAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is a chemical compound with a complex structure that includes a benzodioxane ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxane ring system, followed by the introduction of the allyl group and the diethylamine moiety. The final step involves the formation of the hydrochloride salt. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures are essential to ensure the consistency and safety of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Benzodioxane: A simpler compound with a similar ring system.

    6-Allyl-1,4-benzodioxane: A related compound with an allyl group.

    Diethylamine derivatives: Compounds with similar amine functionalities.

Uniqueness

2-((6-Allyl-1,4-benzodioxan-5-yl)oxy)diethylamine hydrochloride is unique due to its combination of the benzodioxane ring system, allyl group, and diethylamine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Eigenschaften

CAS-Nummer

13203-20-8

Molekularformel

C15H22ClNO3

Molekulargewicht

299.79 g/mol

IUPAC-Name

ethyl-[2-[(6-prop-2-enyl-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]ethyl]azanium;chloride

InChI

InChI=1S/C15H21NO3.ClH/c1-3-5-12-6-7-13-15(19-11-10-17-13)14(12)18-9-8-16-4-2;/h3,6-7,16H,1,4-5,8-11H2,2H3;1H

InChI-Schlüssel

MSUVYEWTUYYJAJ-UHFFFAOYSA-N

Kanonische SMILES

CC[NH2+]CCOC1=C(C=CC2=C1OCCO2)CC=C.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.